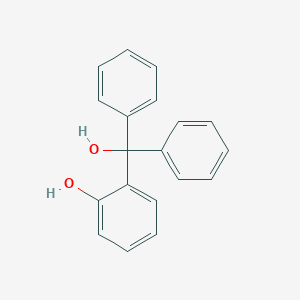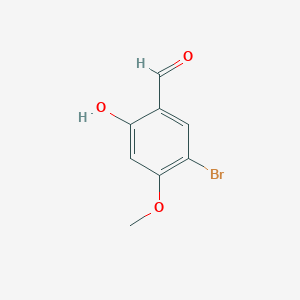
5-Hydroxy-1-Indanon
Übersicht
Beschreibung
5-Hydroxy-1-indanone is a derivative of 1-indanone, characterized by the presence of a hydroxyl group at the fifth position of the indanone ring. This compound has the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol . It is known for its diverse applications in organic synthesis and its potential biological activities.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1-indanone has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
5-Hydroxy-1-indanone is a derivative of 1-indanone, which has been found to have a broad range of biological activity . The primary targets of 1-indanone derivatives are often enzymes or receptors that play crucial roles in various biochemical pathways. For instance, some 1-indanone derivatives have been found to inhibit two separate isoforms of monoamine oxidases: MAO-A and MAO-B .
Mode of Action
It’s known that 1-indanone derivatives often interact with their targets by binding to the active site of the enzyme or receptor, thereby modulating its activity . This interaction can lead to changes in the biochemical pathways that the target is involved in.
Biochemical Pathways
Given that some 1-indanone derivatives are inhibitors of monoamine oxidases, it’s possible that 5-hydroxy-1-indanone may affect the metabolic pathways involving these enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin, so their inhibition can have significant effects on neurotransmission.
Pharmacokinetics
For instance, 5-Hydroxy-1-indanone has a molecular weight of 148.16 , which is within the range that is generally favorable for oral bioavailability.
Result of Action
Given the known activities of other 1-indanone derivatives, it’s possible that 5-hydroxy-1-indanone could have effects such as anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-1-indanone could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the stability of the compound and its interaction with its targets. Moreover, the presence of other substances, such as proteins or lipids, could also influence the compound’s action by affecting its distribution and metabolism .
Biochemische Analyse
Biochemical Properties
5-Hydroxy-1-indanone interacts with various biomolecules in biochemical reactions. For instance, it has been used in the alkylation reaction of 5-hydroxy-1-indanone with various alkyl or benzyl bromides . These 1-indanone derivatives are potential inhibitors of two separate isoforms of monoamine oxidases: MAO-A and MAO-B .
Cellular Effects
1-indanone derivatives, which include 5-Hydroxy-1-indanone, have been widely used in medicine and have shown biological activity .
Molecular Mechanism
The molecular mechanism of 5-Hydroxy-1-indanone involves its interaction with biomolecules at the molecular level. For example, it has been used in the synthesis of C5- and C6-alkoxy and benzyloxy-substituted 1-indanones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1-indanone can be achieved through various methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2,6-dibromophenol to form 2,6-dibromophenyl 3-chloropropionate. This intermediate is then cyclized in the presence of a Lewis acid to yield 4,6-dibromo-5-hydroxy-1-indanone, which is subsequently debrominated to produce 5-Hydroxy-1-indanone .
Industrial Production Methods: Industrial production of 5-Hydroxy-1-indanone typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with alkyl or benzyl bromides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkylation reactions often employ alkyl or benzyl bromides in the presence of a base.
Major Products:
Oxidation: Formation of 5-hydroxy-1-indanone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 5-hydroxy-1-indanol.
Substitution: Formation of alkyl or benzyl-substituted 5-hydroxy-1-indanone derivatives.
Vergleich Mit ähnlichen Verbindungen
1-Indanone: Lacks the hydroxyl group at the fifth position, making it less reactive in certain chemical reactions.
5-Chloro-1-indanone: Contains a chlorine atom instead of a hydroxyl group, leading to different reactivity and applications.
7-Hydroxy-1-indanone: The hydroxyl group is positioned differently, affecting its chemical behavior and biological activity.
Uniqueness of 5-Hydroxy-1-indanone: The presence of the hydroxyl group at the fifth position in 5-Hydroxy-1-indanone imparts unique reactivity and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
5-hydroxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,10H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKQOVXGDIZYDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283404 | |
| Record name | 5-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-49-3 | |
| Record name | 3470-49-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hydroxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of microbial transformation in this research?
A1: The research highlights the capability of specific microorganisms to selectively cleave and modify a complex chemical structure. Specifically, they demonstrate the reductive opening of 5-methoxy-2-(5-nitrofurfurylidene)-1-indanone (1) to yield 2-(4-cyano-2-oxobutyl)-5-methoxy-1-indanone (2) by several microorganisms. Interestingly, some microorganisms further cleave the phenolic methoxy group, leading to the formation of 2-(4-cyano-2-oxobutyl)-5-hydroxy-1-indanone (3). [] This showcases the potential of microbial biocatalysts to achieve chemical transformations that might be challenging or less environmentally friendly using traditional synthetic methods.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![phenyl[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B188457.png)













